18-去甲-4,15-二羟基松香脂-8,11,13-三烯-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

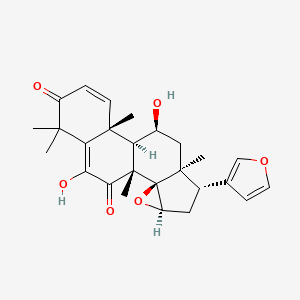

“18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one” is a compound isolated from the buds of Pinus banksiana Lamb . It has a molecular weight of 302.41 and a formula of C19H26O3 .

Synthesis Analysis

The compound is isolated from the barks of Pinus yunnanensis . The 1H-NMR spectrum shows an AMX aromatic ring system .Molecular Structure Analysis

The compound has an oxymethine proton at δ H 4.81 (1H, d, J = 3.5 Hz, H-7), an isopropenyl group [δ H 2.14 (3H, s, Me-17), 5.06 (1H, s, H-16Z) and 5.36 (1H, s, H-16E)] and two methyl group singlets [δ H 1.18 (3H, s, Me-20) and 1.30 (3H, s, Me-19)] .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 302.41 and a formula of C19H26O3 . It has an oxymethine proton at δ H 4.81 (1H, d, J = 3.5 Hz, H-7), an isopropenyl group [δ H 2.14 (3H, s, Me-17), 5.06 (1H, s, H-16Z) and 5.36 (1H, s, H-16E)] and two methyl group singlets [δ H 1.18 (3H, s, Me-20) and 1.30 (3H, s, Me-19)] .科学研究应用

Terpenoid Biosynthesis

This compound is significantly enriched in the stems of Agriophyllum squarrosum, a folk medicinal herb native to Asian temperature deserts . It plays a critical role in terpenoid biosynthesis, a process that produces a large class of organic chemicals that are used in a wide variety of applications, including pharmaceuticals, fragrances, and biofuels .

Cytotoxicity Studies

“18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one” has shown moderate cytotoxicity against a human lung carcinoma cell line . This makes it a potential candidate for further research in cancer treatment, particularly for lung cancer.

Pharmacological Effects

This compound is renowned for its exceptional pharmacological effects and is extensively employed in studying refractory neoplasms . Neoplasms are abnormal growths of tissue that can lead to cancer, and refractory neoplasms are those that are resistant to treatment. Studying this compound could lead to new treatments for these hard-to-treat cancers.

Plant Adaptation Studies

The presence of this compound in certain plants like Agriophyllum squarrosum might be involved in their adaptation to stressful environments of deserts . This could provide valuable insights into how plants adapt to harsh conditions, which could have implications for agriculture and climate change studies.

Natural Compound Research

As a natural compound isolated from the barks of Pinus yunnanensis , it provides a valuable resource for natural compound research. Natural compounds are often used as starting points for drug discovery, providing templates that are modified to improve efficacy and reduce side effects.

Diterpenoid Research

This compound belongs to the class of diterpenoids, which are compounds made up of four isoprene units and have various biological activities. Diterpenoids have been found to have anti-inflammatory, antibacterial, antiviral, and anticancer properties, among others. Therefore, this compound could be used in research related to these areas .

安全和危害

未来方向

The compound shows moderate cytotoxicity against a human lung carcinoma cell line , suggesting potential for future research in cancer treatment. Additionally, terpenoids play critical roles in biotic and abiotic stresses due to their anti-oxidative activities , indicating potential for research in stress resistance.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "5-hydroxy-2-methyl-1,4-naphthoquinone", "2-methyl-1,4-naphthoquinone", "2-methoxyphenol", "2,3-dimethyl-1,3-butadiene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 5-hydroxy-2-methyl-1,4-naphthoquinone from 2-methyl-1,4-naphthoquinone and 2-methoxyphenol using sodium hydroxide as a catalyst.", "Step 2: Reduction of 5-hydroxy-2-methyl-1,4-naphthoquinone using sodium borohydride to yield 5-hydroxy-2-methyl-1,4-naphthohydroquinone.", "Step 3: Alkylation of 5-hydroxy-2-methyl-1,4-naphthohydroquinone with 2,3-dimethyl-1,3-butadiene in the presence of hydrochloric acid to form 18-Nor-7-hydroxyabieta-8,11,13-trien-15-one.", "Step 4: Oxidation of 18-Nor-7-hydroxyabieta-8,11,13-trien-15-one using potassium permanganate to yield 18-Nor-7-oxoabieta-8,11,13-trien-15-oic acid.", "Step 5: Esterification of 18-Nor-7-oxoabieta-8,11,13-trien-15-oic acid with ethanol in the presence of sulfuric acid to form ethyl 18-Nor-7-oxoabieta-8,11,13-trien-15-oate.", "Step 6: Reduction of ethyl 18-Nor-7-oxoabieta-8,11,13-trien-15-oate using sodium borohydride to yield ethyl 18-Nor-4,7-dihydroxyabieta-8,11,13-trien-15-oate.", "Step 7: Hydrolysis of ethyl 18-Nor-4,7-dihydroxyabieta-8,11,13-trien-15-oate using hydrochloric acid to form 18-Nor-4,7-dihydroxyabieta-8,11,13-trien-15-oic acid.", "Step 8: Decarboxylation of 18-Nor-4,7-dihydroxyabieta-8,11,13-trien-15-oic acid using acetone and sulfuric acid to yield 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one." ] } | |

CAS 编号 |

213329-46-5 |

分子式 |

C19H26O3 |

外观 |

Powder |

产品来源 |

United States |

Q & A

Q1: What is the significance of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one in scientific research?

A1: 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring diterpenoid isolated from the buds of Pinus banksiana Lamb []. While not extensively studied, it has shown moderate cytotoxicity against a human lung carcinoma cell line in preliminary research []. This finding suggests potential for further investigation into its anti-cancer properties and mechanisms of action.

Q2: Where can I find 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one naturally?

A2: 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one has been identified in the cones of Larix kaempferi [] and the buds of Pinus banksiana Lamb []. This suggests that this compound, along with other similar diterpenes, might play a role in the chemical defense mechanisms of these coniferous trees.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1150874.png)

![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol](/img/structure/B1150879.png)